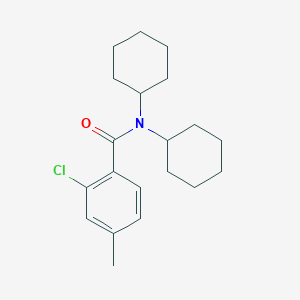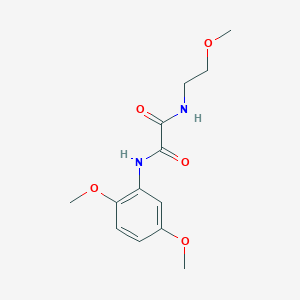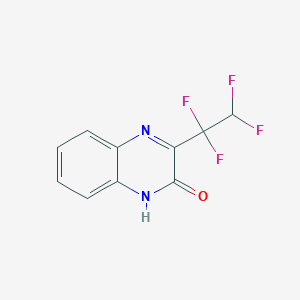
2-chloro-N,N-dicyclohexyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,N-dicyclohexyl-4-methylbenzamide, also known as Mosquito repellent 3535, is a chemical compound that is commonly used as an insect repellent. It is a colorless to pale yellow liquid with a mild odor and is soluble in water, ethanol, and most organic solvents. The compound is widely used in the field of scientific research due to its effectiveness in repelling insects, particularly mosquitoes.
Mécanisme D'action
The mechanism of action of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is not fully understood. However, it is believed that the compound works by interfering with the olfactory system of insects. Specifically, it disrupts the ability of insects to detect carbon dioxide, which is a key component of the human breath that attracts mosquitoes and other insects.
Biochemical and Physiological Effects
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has been shown to have minimal biochemical and physiological effects in laboratory animals. Studies have shown that the compound is not toxic to mammals and has no significant effects on the central nervous system, cardiovascular system, or respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments is its effectiveness in repelling insects. This allows researchers to work with insects without the risk of being bitten or exposed to insect-borne diseases. Additionally, the compound is relatively easy to use and can be applied to surfaces or added to solutions.
However, there are also some limitations to using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments. One of the main limitations is that the compound is not effective against all types of insects. Some insects, such as cockroaches and ants, are not repelled by the compound. Additionally, the compound may not be effective in outdoor environments where insects are more abundant.
Orientations Futures
There are several future directions for research on 2-chloro-N,N-dicyclohexyl-4-methylbenzamide. One area of research is to investigate the mechanism of action of the compound in more detail. This could lead to the development of more effective insect repellents that target specific olfactory receptors in insects.
Another area of research is to explore the potential use of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in the field of agriculture. The compound has been shown to be effective in repelling insects that damage crops, such as aphids and whiteflies. This could lead to the development of more environmentally friendly insecticides that do not harm beneficial insects or contaminate the environment.
Conclusion
In conclusion, 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a versatile compound with several applications in scientific research. Its effectiveness in repelling insects makes it an ideal choice for researchers who work with insects in the laboratory. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in other fields, such as agriculture.
Méthodes De Synthèse
The synthesis of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-dicyclohexylamine. The final step involves the reaction of the resulting amide with chloroacetyl chloride to produce the desired compound.
Applications De Recherche Scientifique
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has several applications in scientific research. One of the most common applications is as an insect repellent in laboratory experiments. The compound is effective in repelling a wide range of insects, including mosquitoes, flies, and ticks. This makes it an ideal choice for researchers who need to work with insects in the laboratory.
Propriétés
IUPAC Name |
2-chloro-N,N-dicyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO/c1-15-12-13-18(19(21)14-15)20(23)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZTWHKDTJPNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)



![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)

![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)